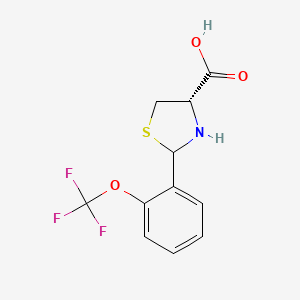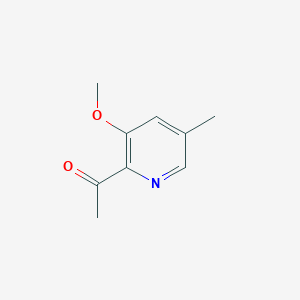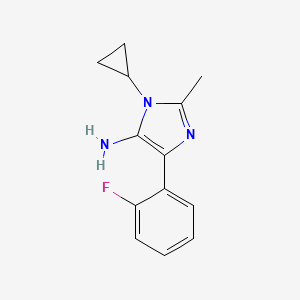
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and contains multiple functional groups, including a hydroxymethyl group and a carboxylic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the esterification of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents can be explored to improve the sustainability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.
Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, rubber additives, and surfactants.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-2-pyridinecarboxylic acid methyl ester
- 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid methyl ester
- 5-(3-Aminomethylphenyl)pyridine-2-carboxylic acid methyl ester
Uniqueness
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.
Propiedades
Número CAS |
927435-98-1 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
Clave InChI |
VQVDZRQVBSINLX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)









![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)

